molecular formula C8H6BF3N2O3 B1530297 5-(Trifluoromethoxy)-1H-indazol-6-yl-6-boronic acid CAS No. 2304635-27-4

5-(Trifluoromethoxy)-1H-indazol-6-yl-6-boronic acid

Cat. No.: B1530297
CAS No.: 2304635-27-4
M. Wt: 245.95 g/mol
InChI Key: BKGXMXOQDZLHDM-UHFFFAOYSA-N
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Description

The compound “5-(Trifluoromethoxy)-1H-indazol-6-yl-6-boronic acid” is a complex organic molecule that contains several functional groups . It includes a trifluoromethoxy group, an indazole ring, and a boronic acid group. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethoxy group is known to be orthogonal to the plane of aromatic rings, which could influence the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy, indazole, and boronic acid groups. For example, the trifluoromethoxy group is known to undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is known to increase acidity and hydrophobicity .

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study by Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for creating triazole-containing dipeptides, which are crucial for the development of peptidomimetics or biologically active compounds. This method addresses the Dimroth rearrangement issue by providing a new approach to produce these valuable triazole scaffolds, with applications in creating compounds like HSP90 inhibitors (Ferrini et al., 2015).

Lewis Acid Applications in Organic Synthesis

Tris(pentafluorophenyl)borane, a boron Lewis acid, is known for its extensive use in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions due to its high Lewis acidity. It catalyzes tautomerizations and can stabilize less favored tautomeric forms, indicating the potential utility of 5-(Trifluoromethoxy)-1H-indazol-6-yl-6-boronic acid in similar catalytic and organic transformation roles (Erker, 2005).

Photo-Modulation of Lewis Acidity

Lemieux et al. (2008) demonstrated the modulation of the Lewis acidity of boron compounds using photoswitches. This innovation allows for the control of chemical processes catalyzed by boron-containing compounds, suggesting applications for this compound in the development of photo-responsive materials and catalysts (Lemieux et al., 2008).

Advances in Borylation Chemistry

Lawson and Melen (2017) reviewed the advancements in boron chemistry, emphasizing the role of tris(pentafluorophenyl)borane in borylation reactions. The review highlights the evolving landscape of boron chemistry, with potential implications for the use of this compound in innovative borylation techniques and the synthesis of new chemical entities (Lawson & Melen, 2017).

Ratiometric Fluorescence Detection

Yang et al. (2017) utilized boric acid to tune the optical properties of lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of fluoride ions. This application suggests the potential of boronic acid derivatives, like this compound, in developing advanced sensing materials for environmental or biological detection (Yang et al., 2017).

Safety and Hazards

While specific safety data for this compound is not available, compounds containing similar functional groups can pose hazards. For example, they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For example, trifluoromethoxy-substituted compounds are of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

[5-(trifluoromethoxy)-1H-indazol-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N2O3/c10-8(11,12)17-7-1-4-3-13-14-6(4)2-5(7)9(15)16/h1-3,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGXMXOQDZLHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1OC(F)(F)F)C=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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